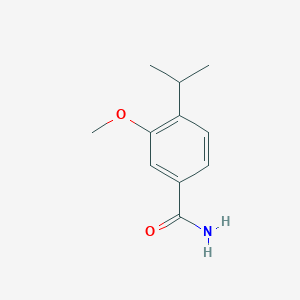

3-Methoxy-4-(propan-2-yl)benzamide

描述

Contextualization within the Functionalized Benzamide (B126) Class of Organic Compounds

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. brainly.comunipd.it This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a wide array of biologically active molecules and its utility in the synthesis of advanced polymers. brainly.comdoubtnut.com Functionalized benzamides, which possess additional substituent groups on the benzene ring, exhibit a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. brainly.com The specific nature and position of these substituents can profoundly influence the compound's electronic properties, and consequently its interactions with biological targets. brainly.com

Substituted benzamides are a well-established class of dopamine (B1211576) antagonists, with their clinical potential having been explored for conditions such as dysthymia and the negative symptoms of schizophrenia. nih.govnih.govproquest.com The therapeutic effects of these molecules are often linked to their three-dimensional structure and the orientation of key pharmacophoric elements. vedantu.com The amide bond itself is a cornerstone of many pharmaceuticals, making its synthesis and the exploration of its derivatives a vital area of research. inflibnet.ac.in

Overview of Structural Features and Their Theoretical Implications in Molecular Architecture

The molecular architecture of 3-Methoxy-4-(propan-2-yl)benzamide is defined by a central benzene ring substituted with a methoxy (B1213986) group at the C3 position, an isopropyl group at the C4 position, and a primary amide group at the C1 position.

The methoxy group (-OCH₃) is an electron-donating group through resonance, which influences the electron density of the aromatic ring. inflibnet.ac.in In ¹H NMR spectroscopy, methoxy groups typically exhibit a singlet signal between 3.0 and 4.0 ppm. acdlabs.com The isopropyl group (-CH(CH₃)₂), a bulky alkyl group, can influence the molecule's conformation and its interactions with other molecules. Its presence is identifiable in ¹H NMR by a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. mnstate.edu

The amide group (-CONH₂) is a key functional group that can participate in hydrogen bonding, both as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This capability is crucial for its interaction with biological macromolecules. spectroscopyonline.com The planarity of the amide bond, a result of resonance, also imparts a degree of rigidity to the molecular structure. In infrared (IR) spectroscopy, primary amides typically show two N-H stretching bands in the region of 3100-3500 cm⁻¹ and a strong C=O stretching band around 1630-1680 cm⁻¹. spectroscopyonline.comlibretexts.org

Historical Development and Emerging Research Trends Pertaining to Aromatic Amide Systems in Chemical Research

The synthesis of aromatic amides has a long history, with early methods relying on the reaction of aromatic amines with carboxylic acids or their derivatives. organic-chemistry.org Over time, more sophisticated and efficient methods have been developed, including catalytic processes utilizing transition metals like palladium and copper. organic-chemistry.org

Current research in the field of aromatic amides is focused on several key areas. There is a strong emphasis on the development of "green" and sustainable synthetic methods, such as enzymatic synthesis and microwave-assisted synthesis, to minimize environmental impact. doubtnut.comorganic-chemistry.org The use of enzymes, like lipases and proteases, offers the advantage of high selectivity and mild reaction conditions. doubtnut.com

Another significant trend is the exploration of novel applications for aromatic amides in fields such as energy storage and conversion. doubtnut.com Furthermore, there is ongoing investigation into the biological applications of new aromatic amide derivatives, with the aim of discovering new therapeutic agents. doubtnut.com The synthesis of complex aromatic amides, including those with multiple functional groups or chiral centers, remains an active area of research, driven by the demand for novel molecules in drug discovery and materials science. organic-chemistry.org The development of new catalytic systems that offer improved efficiency, selectivity, and sustainability is a primary goal for future research in this area. organic-chemistry.org

Chemical Data

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | This compound |

Research Findings

Due to the limited availability of direct experimental data for this compound, a theoretical synthesis and predicted spectral data are presented based on established chemical principles and data from structurally similar compounds.

Theoretical Synthesis

A plausible synthetic route to this compound would likely begin with the corresponding benzoic acid derivative, 3-methoxy-4-isopropylbenzoic acid. This starting material can be synthesized through various methods, such as the oxidation of the corresponding aldehyde or the carboxylation of a suitable organometallic reagent.

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic chemistry. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). brainly.comvedantu.com The resulting acyl chloride can then be reacted with ammonia (B1221849) (NH₃) to form the desired benzamide. brainly.comvedantu.com

Alternatively, direct amidation of the carboxylic acid with ammonia can be achieved using coupling agents or under high-temperature conditions, though the former is generally preferred for its milder reaction conditions. doubtnut.comacs.orgnih.gov

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the isopropyl group. The aromatic protons would likely appear as a set of multiplets in the range of 6.8-7.8 ppm. The methoxy protons would present as a singlet around 3.8-4.0 ppm. acdlabs.com The isopropyl group would exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). mnstate.edu The two amide protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the amide would be found in the downfield region, typically around 165-175 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The methoxy carbon would be expected around 55-60 ppm, while the carbons of the isopropyl group would be in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the vibrations of its functional groups. Key absorptions would include two N-H stretching bands for the primary amide in the region of 3100-3500 cm⁻¹. spectroscopyonline.comlibretexts.org A strong C=O stretching vibration for the amide carbonyl would be expected between 1630 and 1680 cm⁻¹. spectroscopyonline.comlibretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the alkyl groups would be observed, as well as C-O stretching from the methoxy group.

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for benzamides include the loss of the amide group (·NH₂) to form a benzoyl cation. acs.orgresearchgate.net Further fragmentation of the benzoyl cation can lead to the formation of a phenyl cation. researchgate.net The presence of the methoxy and isopropyl substituents would also lead to characteristic fragmentation pathways.

Structure

3D Structure

属性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC 名称 |

3-methoxy-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-7(2)9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H2,12,13) |

InChI 键 |

SVLIBSVDYYXXID-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)N)OC |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 3 Methoxy 4 Propan 2 Yl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors to the Substituted Benzamide (B126) Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For 3-Methoxy-4-(propan-2-yl)benzamide, the most logical disconnection is at the amide bond (the C-N bond), as this is a common and reliable bond-forming reaction.

This disconnection reveals two primary precursors:

An activated benzoic acid derivative : Specifically, 3-methoxy-4-(propan-2-yl)benzoic acid or its corresponding acyl chloride.

An amine source : Ammonia (B1221849) (NH₃) or an ammonium (B1175870) salt.

The main synthetic challenge lies in the preparation of the substituted benzoic acid precursor, which requires the precise placement of the methoxy (B1213986) and isopropyl groups on the benzene (B151609) ring. A further retrosynthetic disconnection of 3-methoxy-4-(propan-2-yl)benzoic acid points towards simpler aromatic precursors. A plausible starting material is 3-hydroxy-4-isopropylbenzaldehyde, which can be subjected to methylation and subsequent oxidation to yield the desired carboxylic acid.

Classical and Contemporary Amide Bond Formation Strategies for the Benzamide Moiety

Once the key precursor, 3-methoxy-4-(propan-2-yl)benzoic acid, is obtained, the final step is the formation of the benzamide moiety. This can be achieved through several established methods.

Direct condensation involves reacting a carboxylic acid and an amine to form an amide, typically by removing the water molecule that is formed. numberanalytics.com This method is atom-economical but often challenging due to the need to overcome the acid-base reaction between the carboxylic acid and the amine. fishersci.it To facilitate this reaction, high temperatures or dehydrating catalysts are often employed.

Recent advancements have focused on catalytic methods to achieve direct amidation under milder conditions. Boron-based catalysts, for instance, have been shown to promote the condensation of carboxylic acids and amines. nih.gov Another approach involves using titanium tetrachloride (TiCl₄) to mediate the direct coupling, providing the corresponding amides in moderate to excellent yields. nih.gov Hydrothermal synthesis, which uses high-temperature water as the reaction medium, has also been shown to effectively produce amides from direct condensation without the need for mineral catalysts. sci-hub.se

| Catalyst/Method | Typical Conditions | Reference |

| Boric Acid | Refluxing toluene (B28343) or solvent-free heating | semanticscholar.orgbohrium.com |

| Titanium Tetrachloride (TiCl₄) | Pyridine (B92270), 85 °C | nih.gov |

| Hydrothermal | High-temperature water (e.g., 250 °C) | sci-hub.se |

| High Temperature | Heating a mixture of the acid and amine | bohrium.com |

A more common and often more efficient strategy for amide synthesis involves activating the carboxylic acid to make it more electrophilic. fishersci.it This is typically done by converting the carboxylic acid into an acyl chloride or an activated ester intermediate.

Acyl Chloride Method: The conversion of 3-methoxy-4-(propan-2-yl)benzoic acid to its acyl chloride is a standard procedure, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting 3-methoxy-4-(propan-2-yl)benzoyl chloride is highly reactive and readily couples with ammonia or an aqueous solution of a base to form the target amide. fishersci.it This reaction, often performed in the presence of a base like pyridine or in a biphasic system, is known as the Schotten-Baumann reaction. fishersci.it

Activated Ester Method: This approach, heavily utilized in peptide chemistry, involves the use of coupling reagents to form a highly reactive O-acylisourea or other activated ester intermediate in situ. fishersci.it These reagents react with the carboxylic acid, and the resulting intermediate is then treated with the amine source without being isolated. This method avoids the often harsh conditions required for acyl chloride formation. nih.gov

| Coupling Reagent | Abbreviation | Byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea (B33335) |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (precipitate) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | Tetramethylurea |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Morpholine-based urea |

Regioselective Functionalization of the Aromatic Ring System

The synthesis of the key precursor, 3-methoxy-4-(propan-2-yl)benzoic acid, requires careful control over the placement of substituents on the aromatic ring. The directing effects of existing functional groups are critical for achieving the desired regiochemistry. A plausible synthetic route is as follows:

Starting Material: The synthesis can commence with a commercially available and appropriately substituted benzene derivative, such as 3-hydroxy-4-isopropylbenzaldehyde .

Methylation: The hydroxyl group at the 3-position can be converted to a methoxy group via Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate) followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Oxidation: The resulting 3-methoxy-4-isopropylbenzaldehyde is then oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC). researchgate.net

This sequence ensures the correct 1,3,4-substitution pattern on the benzene ring, leading to the required 3-methoxy-4-(propan-2-yl)benzoic acid precursor. The use of transient directing groups in metal-catalyzed reactions also represents an advanced strategy for achieving ortho-C–H functionalization on benzaldehyde (B42025) substrates, offering high regioselectivity. acs.orgresearchgate.net

Stereochemical Control in Alkyl Chain Introduction (If Applicable to Chiral Variants)

For the specific compound This compound , the propan-2-yl (isopropyl) group is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, stereochemical control during its introduction is not a concern.

However, if a chiral alkyl group were to be introduced to create a chiral variant of the molecule, specific synthetic strategies would be necessary. The asymmetric synthesis of such compounds would require methods that can control the formation of a new stereocenter. This could involve:

Asymmetric Catalysis: Using a chiral catalyst, such as a peptide-based catalyst or a metal complex with a chiral ligand, to guide the enantioselective functionalization of the aromatic ring. nih.govacs.org

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction, followed by its removal.

Stereoselective Trapping: Generating chiral organometallic intermediates, such as α-chiral alkyllithiums, and trapping them with electrophiles with high retention of configuration. nih.gov

These advanced techniques are crucial in medicinal chemistry, where the different enantiomers of a chiral molecule can exhibit distinct biological activities. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com

Key sustainable strategies for its synthesis include:

Catalytic Amidation: Employing catalytic methods for the amide bond formation step is significantly greener than using stoichiometric coupling reagents like HATU or activating agents like thionyl chloride. ucl.ac.uk Catalytic direct amidation minimizes waste, as the catalyst is used in small amounts and can often be recycled. numberanalytics.comresearchgate.net

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for forming amide bonds under mild, anhydrous conditions. nih.gov This enzymatic approach is highly selective, avoids hazardous reagents, and generates fewer byproducts. nih.gov

Solvent Selection and Solvent-Free Synthesis: The choice of solvent has a major impact on the environmental footprint of a synthesis. Green solvents, such as cyclopentyl methyl ether, are preferred over hazardous chlorinated solvents or dipolar aprotic solvents like DMF. ucl.ac.uknih.gov Furthermore, solvent-free methods, such as mechanochemical synthesis (grinding reactants together) or solid-state reactions catalyzed by boric acid, represent an even more sustainable option by eliminating solvent use entirely. semanticscholar.orgnumberanalytics.com

Atom Economy: The principle of atom economy encourages maximizing the incorporation of atoms from the starting materials into the final product. Direct condensation methods are inherently more atom-economical than multi-step sequences involving activation and the use of coupling reagents, which generate significant stoichiometric byproducts. numberanalytics.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high efficiency, purity, and yield. While specific optimization data for this exact molecule is not extensively published, general principles of benzamide synthesis can be applied and extrapolated. Key parameters that are typically optimized include the choice of coupling agent, solvent, temperature, reaction time, and the nature of the starting materials.

A common route to a benzamide is the amidation of the corresponding benzoic acid, in this case, 3-Methoxy-4-(propan-2-yl)benzoic acid. The direct reaction of a carboxylic acid with ammonia is generally a low-yielding process due to the formation of a stable ammonium carboxylate salt. Therefore, activating the carboxylic acid is a common and effective strategy.

Activation of the Carboxylic Acid:

One of the most prevalent methods for synthesizing benzamides from benzoic acids is the use of coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia. youtube.com The optimization of this process involves screening different coupling agents and additives, as well as their stoichiometric ratios.

Another approach involves the conversion of the benzoic acid to a more reactive derivative, such as an acyl chloride or an ester. google.combeilstein-journals.org For instance, 3-Methoxy-4-(propan-2-yl)benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding benzoyl chloride. This highly reactive intermediate can then be reacted with aqueous or gaseous ammonia to produce the desired benzamide. The yield of this two-step process can be optimized by carefully controlling the temperature during the formation of the acyl chloride to prevent side reactions and by optimizing the conditions of the subsequent amidation.

Solvent and Temperature Effects:

The choice of solvent is crucial and can significantly impact the reaction rate and yield. For coupling reactions with agents like EDC/HOBt, aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) are often employed. youtube.com The optimal temperature is typically determined empirically, starting at room temperature and adjusting as needed to balance reaction rate with the potential for side product formation.

In the case of the acyl chloride route, the amidation step is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize the formation of byproducts.

Alternative Synthetic Strategies:

An alternative, one-pot synthesis of benzamides from benzoic acids involves the use of urea in the presence of a catalyst like boric acid. youtube.comyoutube.com This method avoids the need for expensive coupling agents or the isolation of reactive intermediates. The reaction is typically carried out by heating a mixture of the benzoic acid, urea, and boric acid. Optimization of this reaction would involve adjusting the molar ratio of the reactants and the catalyst, as well as the reaction temperature and time to maximize the conversion and yield. youtube.comyoutube.com

A study on the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has shown to be a green and highly efficient method for benzamide synthesis. researchgate.net This approach offers advantages such as short reaction times, high yields, and the use of a reusable catalyst. researchgate.net

Yield Enhancement Strategies:

To enhance the yield of this compound, several strategies can be employed based on general principles of chemical synthesis:

Purification of Reactants: Ensuring the high purity of the starting materials, 3-Methoxy-4-(propan-2-yl)benzoic acid and the ammonia source, is fundamental.

Stoichiometry Control: Precise control over the stoichiometry of the reactants and reagents is critical to drive the reaction to completion and minimize the formation of byproducts.

Product Isolation and Purification: Efficient isolation of the product from the reaction mixture and effective purification techniques, such as recrystallization or chromatography, are essential to obtain a high yield of the pure compound.

Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction, allowing for the determination of the optimal reaction time.

The following data tables summarize some of the key findings from the literature on analogous benzamide syntheses that can inform the optimization of the synthesis of this compound.

Table 1: Comparison of General Synthetic Methods for Benzamides

| Method | Starting Materials | Reagents/Catalysts | Typical Solvents | Key Optimization Parameters |

| Coupling Agent Method | Benzoic Acid, Ammonia | EDC.HCl, HOBt | DMF, DCM | Coupling agent choice, stoichiometry, temperature |

| Acyl Chloride Method | Benzoic Acid, Ammonia | Thionyl Chloride, Oxalyl Chloride | Aprotic solvents (e.g., THF, DCM) | Temperature control during acylation and amidation |

| Urea Method | Benzoic Acid, Urea | Boric Acid | None (neat reaction) | Reactant ratios, temperature, reaction time |

| Ultrasonic-Assisted Synthesis | Benzoic Acid, Amine | Lewis acidic ionic liquid on diatomite earth | Toluene | Ultrasonic power, catalyst loading |

Table 2: Influence of Reaction Conditions on Benzamide Yield (Illustrative Examples from Literature)

| Benzoic Acid Derivative | Amine/Ammonia Source | Method | Key Condition Varied | Observation |

| Benzoic Acid | Urea | Boric Acid Catalysis | Reaction Time | Increasing reaction time from 30 minutes to 3.5 hours increased yield from 51% to 65%. youtube.comyoutube.com |

| Benzoic Acid | Aqueous Ammonia | Esterification then Ammonolysis | Ammonolysis Time | Aging the reaction mixture for 240-300 hours at room temperature was optimal. google.com |

| Various Benzoic Acids | Various Amines | Ultrasonic/Lewis Acid | Catalyst | Use of diatomite earth@IL/ZrCl4 catalyst resulted in high yields (typically >90%) in short reaction times (15-60 min). researchgate.net |

By systematically applying these optimization principles and drawing upon the findings from related benzamide syntheses, a robust and high-yielding synthetic route to this compound can be developed.

Advanced Structural and Electronic Characterization Through Theoretical and Computational Chemistry

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of 3-Methoxy-4-(propan-2-yl)benzamide. These methods allow for a detailed exploration of the molecule's potential energy surface.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry of compounds like this compound. By employing functionals such as B3LYP and B3PW91 with a suitable basis set like 6-311++G(d,p), researchers can compute the ground state geometry with high accuracy. epstem.netresearchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The optimized structure serves as the foundation for subsequent computational analyses. epstem.net

Conformational Landscapes and Energy Minima Identification

The presence of rotatable bonds, such as those associated with the methoxy (B1213986) and isopropyl groups, as well as the amide linkage, gives rise to multiple possible conformations for this compound. Theoretical conformational analysis helps to identify the most stable conformers by calculating the relative energies of different spatial arrangements. nih.gov For substituted benzamides, both folded and extended conformers can exist, with their relative stabilities being influenced by intramolecular interactions. nih.govacs.org Identifying the global energy minimum and other low-energy conformers is essential for understanding the molecule's behavior in various environments and its potential interactions with biological targets. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The electronic properties of this compound are dictated by the arrangement of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar aromatic compounds, the HOMO is often localized on the electron-rich phenyl ring and methoxy group, while the LUMO may be distributed over the benzamide (B126) moiety. These calculations are critical for predicting how the molecule will behave in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atom of the amide group. researchgate.net Conversely, the hydrogen atoms of the amide and the aromatic ring would exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological receptors.

Vibrational Spectroscopy Interpretation via Computational Modeling (e.g., IR, Raman Band Assignments)

Computational modeling plays a crucial role in the interpretation of vibrational spectra, such as Infrared (IR) and Raman. nih.gov By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. epstem.netnih.gov For this compound, these calculations can help to identify characteristic vibrations, including the N-H and C=O stretching of the amide group, the C-O stretching of the methoxy group, and various aromatic ring vibrations. The calculated frequencies are often scaled to better match experimental data. nih.gov This detailed assignment provides a deeper understanding of the molecule's structural dynamics. nih.gov

Mechanistic Investigations into the Reactivity and Chemical Transformations of 3 Methoxy 4 Propan 2 Yl Benzamide

Acid-Base Chemistry and Protonation/Deprotonation Equilibria of the Benzamide (B126) Moiety

The benzamide functional group exhibits both acidic and basic properties. The lone pair of electrons on the nitrogen atom can be protonated under acidic conditions, while the amide N-H bond can be deprotonated by a strong base. The primary site of protonation for amides is generally the carbonyl oxygen, not the nitrogen atom. This is because protonation on oxygen results in a resonance-stabilized cation, where the positive charge is delocalized over the oxygen and nitrogen atoms. Protonation on nitrogen would localize the positive charge on the nitrogen, which is less favorable.

The basicity of the benzamide oxygen is influenced by the electronic effects of the substituents on the aromatic ring. In 3-Methoxy-4-(propan-2-yl)benzamide, the methoxy (B1213986) group at the meta position and the isopropyl group at the para position both act as electron-donating groups, increasing the electron density on the aromatic ring and, by extension, the carbonyl oxygen. This enhanced electron density makes the oxygen atom more nucleophilic and thus more basic. Studies on substituted benzamides have shown that electron-donating groups increase the pKa of the conjugate acid, indicating increased basicity. researchgate.netpacific.edu Conversely, electron-withdrawing groups decrease the basicity. The basicities of substituted benzamides have been shown to correlate with Hammett σ constants. researchgate.net

Deprotonation of the amide N-H requires a strong base and is less common in typical aqueous media. The resulting amidate anion is stabilized by resonance, with the negative charge delocalized between the nitrogen and oxygen atoms.

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Behavior | Rationale |

|---|---|---|

| Protonation Site | Carbonyl Oxygen | Resonance stabilization of the resulting cation. |

| Basicity | More basic than benzamide | Electron-donating effects of the methoxy and isopropyl groups increase electron density on the carbonyl oxygen. researchgate.netpacific.edu |

| Acidity of N-H | Less acidic than unsubstituted amides with electron-withdrawing groups | Electron-donating groups increase electron density on the nitrogen, making the proton less likely to be abstracted. |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy and isopropyl groups. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons to the ring through resonance. researchgate.netrsc.org The isopropyl group is a weaker activating group and also an ortho-, para-director.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to the activating groups. In this specific molecule, the positions are:

Position 2: Ortho to the methoxy group and meta to the isopropyl group.

Position 5: Ortho to the isopropyl group and meta to the methoxy group.

Position 6: Ortho to the methoxy group.

Steric hindrance from the existing substituents will also play a role in determining the regioselectivity of the substitution. The bulky isopropyl group may hinder attack at the 5-position. Therefore, electrophilic substitution is most likely to occur at the 2 and 6 positions. The relative amounts of substitution at these positions would depend on the specific electrophile and reaction conditions. For example, nitration of similar methoxy-substituted aromatic compounds often yields a mixture of ortho and para substituted products. nih.gov

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally unfavorable. nih.gov SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. mdpi.comnih.gov The electron-donating nature of the methoxy and isopropyl groups deactivates the ring towards nucleophilic attack. However, a directed nucleophilic aromatic substitution has been reported for ortho-iodobenzamides in the presence of pyridine (B92270), a reaction that does not necessitate a strong electron-withdrawing group.

Hydrolytic Stability and Kinetic Studies of Amide Cleavage Under Various Chemical Conditions

The amide bond in this compound is relatively stable to hydrolysis. Cleavage of the amide bond typically requires harsh conditions, such as prolonged heating in strong acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate and elimination of the amine to yield the corresponding carboxylic acid and protonated isopropylamine.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amidate anion, which is a poor leaving group. Therefore, the reaction is generally slow. The amidate anion is then protonated by the solvent to give isopropylamine. A mild protocol for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and isopropyl groups in this compound, slightly decrease the rate of acid-catalyzed hydrolysis by destabilizing the positive charge that develops on the carbonyl carbon in the transition state. Conversely, they can slightly increase the rate of base-catalyzed hydrolysis by stabilizing the developing negative charge on the oxygen atom. Kinetic studies on the hydrolysis of N-substituted amides have been conducted to quantify the inductive, steric, and hydrogen bonding effects of the N-substituent on the reaction rate.

Table 2: Expected Hydrolytic Behavior of this compound

| Condition | Expected Reactivity | Products |

|---|---|---|

| Strong Acid (e.g., HCl, H2SO4), Heat | Slow hydrolysis | 3-Methoxy-4-(propan-2-yl)benzoic acid and Isopropylamine hydrochloride |

| Strong Base (e.g., NaOH), Heat | Slow hydrolysis | Sodium 3-methoxy-4-(propan-2-yl)benzoate and Isopropylamine |

| Mild Acidic/Basic Conditions | Generally stable | No significant reaction |

Reductive and Oxidative Transformations of the Functional Groups

The functional groups in this compound can undergo both reduction and oxidation under appropriate conditions.

Reduction: The amide functional group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the benzamide to 3-methoxy-4-(propan-2-yl)benzylamine. The reaction proceeds via the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate which is then further reduced to the amine. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.

The aromatic ring can also be reduced under specific conditions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol). For a related compound, m-methoxybenzamide, Birch reduction has been shown to reduce the aromatic ring.

Oxidation: The isopropyl group is susceptible to oxidation at the benzylic position to form a ketone or a carboxylic acid, depending on the strength of the oxidizing agent. For instance, potassium permanganate (B83412) can oxidize alkylarenes to the corresponding ketones or carboxylic acids. nih.gov The methoxy group is generally stable to oxidation, but under harsh conditions, it can be cleaved. A study on 2-iodo-N-isopropyl-5-methoxybenzamide demonstrated its use as a catalyst for alcohol oxidation, highlighting the stability of the benzamide and methoxy groups under these specific oxidative conditions.

Exploration of C-H Bond Activation and Other Remote Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For this compound, several C-H bonds are potential targets for functionalization. The amide group can act as a directing group to facilitate the ortho-C-H functionalization of the aromatic ring. Transition metal catalysts, particularly those based on rhodium and palladium, have been extensively used for this purpose. nih.gov

For example, rhodium-catalyzed reactions of benzamides with alkynes can lead to the formation of isoquinolones via ortho-C-H activation and subsequent annulation. Similarly, palladium-catalyzed C-H activation of anisole (B1667542) derivatives has been reported, with the methoxy group directing functionalization to the ortho position.

Remote C-H functionalization at the meta position has also been achieved using specialized directing groups. A nitrile-based directing group attached via a silicon tether has been shown to effect meta-selective C-H functionalization of arenes. The presence of a methoxy substituent has been observed to enhance meta-selectivity in some cases.

Catalytic Transformations Involving this compound as a Substrate

This compound can serve as a substrate in various catalytic transformations, particularly cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While these reactions typically employ aryl halides or triflates as substrates, methods for the cross-coupling of C-O electrophiles, such as phenol (B47542) derivatives, have also been developed.

Copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids has been reported, suggesting that the amide functionality can be modified to participate in such reactions. Furthermore, rhodium-catalyzed transarylation of benzamides via selective C-C bond activation with arylboronic acids offers another pathway for the functionalization of benzamides.

Table 3: Potential Catalytic Transformations

| Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|

| Ortho-C-H Alkenylation | [Rh(III)] catalyst, Alkene | Ortho-alkenylated benzamide derivative |

| Meta-C-H Arylation | Pd(OAc)2, Norbornene, Ligand, Aryl halide | Meta-arylated benzamide derivative |

| Buchwald-Hartwig Amination (of a halogenated analog) | Pd catalyst, Ligand, Amine | N-Aryl substituted benzamide derivative |

| Suzuki-Miyaura Coupling (of a halogenated analog) | Pd catalyst, Ligand, Boronic acid | Aryl-substituted benzamide derivative |

| Oxidative Cycloaddition with Alkynes | [Rh(III)] catalyst, Cu(II) oxidant, Alkyne | Isoquinolone derivative |

Supramolecular Assemblies and Intermolecular Interactions of 3 Methoxy 4 Propan 2 Yl Benzamide

Hydrogen Bonding Networks in Solid-State Architectures and Solution Aggregates

The benzamide (B126) functionality of 3-Methoxy-4-(propan-2-yl)benzamide contains both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygen). This arrangement suggests a high potential for the formation of robust hydrogen bonding networks in the solid state. Typically, benzamides form dimers or catemers through N-H···O=C hydrogen bonds. The presence of the methoxy group introduces an additional potential hydrogen bond acceptor site, which could lead to more complex, three-dimensional hydrogen-bonded frameworks.

In solution, the propensity for hydrogen bonding would influence the formation of aggregates. The specific nature and strength of these aggregates would be dependent on solvent polarity and concentration. Spectroscopic techniques such as ¹H NMR could be employed to study these solution-state interactions by observing chemical shift changes upon dilution or changes in temperature.

π-π Stacking Interactions and Aromatic Stacking Motifs in Supramolecular Design

The benzene (B151609) ring of this compound is an integral component for potential π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in the packing of aromatic molecules in the solid state. The electron-donating methoxy and isopropyl groups on the benzene ring would influence the quadrupole moment of the aromatic system, which in turn would dictate the preferred stacking geometry (e.g., parallel-displaced, T-shaped).

Host-Guest Chemistry and Non-Covalent Complexation Studies (e.g., with Cyclodextrins, where relevant to chemical principles)

The study of host-guest chemistry involves the complexation of a "guest" molecule, such as this compound, within a larger "host" molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guests. uni.lu The hydrophobic isopropyl group and the aromatic ring of this compound would be expected to favorably interact with the nonpolar interior of a cyclodextrin (B1172386) molecule in aqueous solution.

Such complexation can be studied using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and NMR, which can provide information on the binding constant, stoichiometry, and geometry of the inclusion complex. These studies are fundamental to understanding molecular recognition and have applications in areas such as drug delivery and materials science.

Self-Assembly Principles and Crystal Engineering for Tailored Solid-State Forms

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, the principles of self-assembly would be governed by the hierarchy of intermolecular forces. The strong and directional hydrogen bonds would likely be the primary structure-directing interactions, followed by the weaker but significant π-π stacking and van der Waals forces.

By systematically modifying the molecular structure, for example, by changing the position of the substituents on the benzene ring, it would be possible to rationally design different solid-state forms (polymorphs) with distinct crystal packing and, consequently, different physical properties such as melting point, solubility, and stability.

Influence of Molecular Conformation on Packing and Intermolecular Interactions

The conformation of the this compound molecule, particularly the torsion angles between the benzene ring and the amide group, and the orientation of the isopropyl and methoxy groups, will have a significant impact on its ability to pack efficiently in the solid state. The rotational freedom around the C-N amide bond and the C-C bonds connecting the substituents to the ring allows for a degree of conformational flexibility.

Different conformations can lead to different intermolecular interactions and, as a result, different crystal packing arrangements. Computational modeling, in conjunction with experimental data from single-crystal X-ray diffraction, would be invaluable in understanding the conformational landscape of the molecule and its influence on the resulting supramolecular architecture.

The Role of this compound in Synthetic Chemistry and Material Science

The chemical compound this compound is a member of the substituted benzamide family, a class of molecules that have found extensive use in various fields of chemical research. While many benzamide derivatives are explored for their biological activity, this article will focus solely on the non-biological and non-clinical applications of this compound, examining its role as a versatile chemical building block and its place in advanced synthetic methodologies.

Role As a Chemical Building Block and in Advanced Synthetic Methodologies Excluding Clinical/biological Applications

The unique substitution pattern of 3-Methoxy-4-(propan-2-yl)benzamide, featuring a methoxy (B1213986) group, an isopropyl group, and an amide functional group on the benzene (B151609) ring, imparts a specific set of steric and electronic properties that make it a valuable scaffold in organic synthesis and material science.

The benzamide (B126) moiety is a well-established directing group and structural backbone in organic synthesis. In the case of this compound, the amide group can direct ortho-lithiation or other metallation reactions to the C2 and C6 positions of the benzene ring, allowing for further functionalization and the construction of more complex molecular architectures. The methoxy and isopropyl groups can influence the regioselectivity of these reactions and modify the electronic nature of the aromatic ring.

While specific examples of complex non-biological molecules synthesized from this compound are not widely documented in publicly available literature, the general principles of benzamide chemistry suggest its utility in this area. For instance, substituted benzamides are used as key intermediates in the synthesis of isoquinolones through transition-metal-catalyzed C-H bond activation and annulation reactions. acs.org The presence of the methoxy and isopropyl groups on the benzamide ring of this compound would be expected to influence the reactivity and selectivity of such transformations.

Table 1: Potential Synthetic Transformations Utilizing a Substituted Benzamide Scaffold

| Reaction Type | Potential Application for this compound |

| Ortho-directed metallation | Functionalization at the C2 and C6 positions |

| Cross-coupling reactions | Introduction of new carbon-carbon or carbon-heteroatom bonds |

| Cyclization reactions | Formation of heterocyclic systems |

The amide group of this compound contains both a carbonyl oxygen and a nitrogen atom, both of which have lone pairs of electrons and can act as coordination sites for metal ions. While many studies on the coordination chemistry of benzamides focus on their biological relevance, the fundamental principles of ligand design are also applicable in non-biological contexts.

The coordination behavior of benzamide derivatives is influenced by the nature of the substituents on the aromatic ring. The electron-donating methoxy group and the bulky isopropyl group of this compound would modulate the electron density on the amide group and sterically influence the approach of a metal center. This could lead to the formation of coordination polymers or discrete metal complexes with specific geometries and electronic properties. While specific non-biological coordination complexes of this compound are not detailed in the literature, related substituted benzamides have been shown to form stable complexes with a variety of transition metals.

Benzamide-containing polymers, or polyamides, are a class of high-performance materials known for their thermal stability and mechanical strength. While the specific use of this compound as a monomer in polymerization is not widely reported, its structure is analogous to other monomers used in the synthesis of functional polymers. For instance, poly(N-fluoroalkyl benzamide) has been synthesized via chain-growth polycondensation of a functionalized benzoylbenzoxazolin-2-thione monomer. researchgate.net

The incorporation of this compound into a polymer backbone could potentially introduce specific functionalities. The methoxy and isopropyl groups could influence the solubility, processability, and intermolecular interactions of the resulting polymer. In the field of material science, the introduction of such substituted benzamides into polymer matrices is a strategy for developing new materials with tailored properties, such as improved thermal stability or enhanced mechanical strength.

Table 2: Potential Polymerization Strategies for Benzamide Derivatives

| Polymerization Method | Relevance to this compound |

| Chain-growth polycondensation | Could be adapted for appropriately functionalized derivatives |

| Step-growth polymerization | Possible if the monomer is bifunctionalized |

| Incorporation into composites | Can be used as a functional additive |

The spectroscopic properties of a molecule are sensitive to its local environment. Changes in solvent polarity, pH, or the presence of other chemical species can lead to shifts in absorption and emission spectra. While there is no specific literature on the use of this compound as a spectroscopic probe, the principles of fluorescence and UV-Vis spectroscopy suggest its potential in this area.

The benzamide chromophore, in conjunction with the methoxy and isopropyl substituents, will have a characteristic spectroscopic signature. The interaction of this molecule with different chemical environments could lead to changes in its spectral properties, which could then be used to report on the nature of that environment. For example, studies on para-substituted benzylamines have used rapid-scanning stopped-flow spectroscopy to investigate UV-visible absorbance changes during chemical reactions, allowing for the detection of transient chemical intermediates. nih.gov

Theoretical and computational chemistry provides valuable insights into the structure, reactivity, and properties of molecules. Conformational analysis of substituted benzamides, for instance, has been used to understand the preferred three-dimensional structures of these molecules, which in turn influences their chemical behavior. nih.gov

While specific theoretical models for this compound are not available, computational studies on related benzamide derivatives have explored their structural and spectroscopic properties. tandfonline.com Such studies can predict molecular geometries, vibrational frequencies, and electronic transitions, providing a deeper understanding of the molecule's behavior at a quantum mechanical level. The insights gained from these theoretical models can guide the rational design of new synthetic routes and functional materials based on the this compound scaffold.

Advanced Spectroscopic and Analytical Techniques for In Depth Structural and Mechanistic Analysis

High-Resolution NMR Spectroscopy for Conformational Dynamics and Exchange Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-Methoxy-4-(propan-2-yl)benzamide in solution. Due to the partial double bond character of the amide C-N bond, rotation is hindered, which can lead to distinct NMR signals for atoms that would otherwise be chemically equivalent. rsc.orgmdpi.com This phenomenon is a key aspect of the compound's conformational dynamics.

Conformational Dynamics: The rotation around the C(O)-NH₂ single bond in benzamides can be slow on the NMR timescale, resulting in the magnetic non-equivalence of the two amide protons. rsc.orgmdpi.com This would manifest as two separate broad singlets in the ¹H NMR spectrum. Variable Temperature NMR (VT-NMR) experiments can be employed to study this dynamic process. nih.gov By acquiring spectra at different temperatures, the coalescence temperature—at which the two distinct signals merge into a single broad peak—can be determined. This allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. For substituted benzamides, these barriers are often in a range that is readily accessible by VT-NMR. nih.gov

2D NMR Techniques: A full assignment of the proton (¹H) and carbon (¹³C) signals is achieved through a combination of 2D NMR experiments. weebly.comomicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the correlation of adjacent protons, such as those on the aromatic ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom/Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale/Notes |

| Amide (-CONH₂) | 5.5 - 8.5 (broad) | ~168 | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Two distinct signals may be observed at low temperature. rsc.orgmdpi.com |

| Aromatic C-H | 6.8 - 7.8 | 110 - 135 | The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern for the three aromatic protons. orgchemboulder.comopenstax.orglibretexts.org |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | ~56 | Typical range for an aromatic methoxy group. |

| Isopropyl (-CH(CH₃)₂) | Septet, ~3.0-3.4 | ~34 | The methine proton is split by the six methyl protons. |

| Isopropyl (-CH(CH₃)₂) | Doublet, ~1.2 | ~24 | The six methyl protons are split by the single methine proton. |

| Aromatic Quaternary C | N/A | 125 - 160 | Includes the carbons bonded to the amide, methoxy, and isopropyl groups (C1, C3, C4). |

Advanced Mass Spectrometry for Elucidating Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for studying its fragmentation, which provides structural confirmation. gre.ac.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion (M⁺˙ or [M+H]⁺), typically to within 5 ppm. This precision allows for the unambiguous determination of the compound's elemental formula (C₁₁H₁₅NO₂), distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Pathways: In Electron Ionization (EI) MS, the molecular ion undergoes characteristic fragmentation. For benzamides, a common pathway involves the loss of the -NH₂ group to form a stable benzoyl cation. researchgate.net The expected fragmentation for this compound would proceed through several key steps:

Formation of the molecular ion (m/z 193).

α-cleavage with loss of a methyl radical from the isopropyl group to form a stable secondary carbocation (m/z 178).

Loss of the amino radical (•NH₂) to form the 3-methoxy-4-isopropylbenzoyl cation (m/z 177).

Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield a substituted phenyl cation (m/z 149).

Loss of a methyl radical from the methoxy group is also a possible fragmentation pathway for some methoxy-substituted aromatic compounds. nih.gov

The study of fragmentation patterns is crucial for distinguishing between isomers and confirming the positions of substituents on the aromatic ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 193 | [M]⁺˙ | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion |

| 178 | [M - CH₃]⁺ | [C₁₀H₁₂NO₂]⁺ | Loss of a methyl radical from the isopropyl group. |

| 177 | [M - NH₂]⁺ | [C₁₁H₁₅O₂]⁺ | Loss of amino radical to form the substituted benzoyl cation. researchgate.net |

| 149 | [M - NH₂ - CO]⁺ | [C₁₀H₁₅O]⁺ | Loss of carbon monoxide from the benzoyl cation. |

| 134 | [C₉H₁₀O]⁺˙ | [C₉H₁₀O]⁺˙ | Potential loss of the isopropyl group via McLafferty rearrangement or other complex cleavage. |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation, if substituents are lost first (less likely as a primary pathway). |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Hydrogen Bonding and Other Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers detailed information about the functional groups present in this compound and the non-covalent interactions that govern its structure, particularly hydrogen bonding. nih.govresearchgate.net

In the solid state, primary amides are known to form strong intermolecular hydrogen bonds. nih.gov The N-H protons of the amide group act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This interaction typically leads to the formation of dimeric or catemeric (chain-like) structures. The presence and strength of this hydrogen bonding can be directly observed by shifts in the characteristic vibrational frequencies:

N-H Stretching: In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the symmetric and asymmetric N-H stretches would appear around 3500 and 3400 cm⁻¹, respectively. In the solid state, due to hydrogen bonding, these bands broaden and shift to lower wavenumbers (typically 3350-3150 cm⁻¹). nih.gov

C=O Stretching (Amide I band): The strong C=O stretching vibration, typically found around 1680-1700 cm⁻¹ for a free amide, will also shift to a lower frequency (e.g., 1650-1670 cm⁻¹) when the oxygen is involved in hydrogen bonding. nih.gov

Raman spectroscopy provides complementary information. orgchemboulder.com While the C=O stretch is strong in both IR and Raman, the symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl substituent are often more prominent in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Asymmetric & Symmetric Stretch | 3150 - 3400 | Broad bands, shifted to lower frequency in the solid state due to H-bonding. nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Typically appear just above 3000 cm⁻¹. openstax.orgfiveable.me |

| Aliphatic C-H Stretch | 2850 - 3000 | From isopropyl and methoxy groups. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong intensity in IR. Position is sensitive to hydrogen bonding. nih.gov |

| N-H Bend (Amide II) | 1580 - 1620 | Medium to strong intensity in IR. |

| Aromatic C=C Stretch | 1450 - 1600 | A series of bands characteristic of the substituted benzene (B151609) ring. orgchemboulder.comfiveable.me |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1275 | Strong, characteristic band for aryl-alkyl ethers. |

| C-N Stretch | 1380 - 1420 | Coupled with other vibrations. |

X-ray Diffraction for Detailed Crystal Packing and Supramolecular Motifs

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and, most importantly, the three-dimensional arrangement of molecules in the crystal lattice. This arrangement is dictated by intermolecular forces, leading to specific supramolecular motifs. esrf.fracs.orgmanchester.ac.uk

For this compound, the primary amide group is expected to be the dominant driver of the crystal packing. rsc.orgrsc.org Primary amides typically form robust hydrogen-bonded structures. The most common motif is the R²₂(8) graph set, where two molecules form a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds. rsc.org These dimers then act as building blocks that pack into the larger crystal lattice.

Other potential interactions that would be elucidated by X-ray diffraction include:

C-H···O Interactions: Weak hydrogen bonds involving the aromatic, methoxy, or isopropyl C-H groups as donors and the amide or methoxy oxygen atoms as acceptors.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can be either parallel-displaced or T-shaped. The presence of the bulky isopropyl group might influence or hinder efficient π-π stacking.

C-H···π Interactions: The interaction of C-H bonds with the electron-rich face of the aromatic ring.

Analysis of these interactions is critical for understanding the physical properties of the solid material, such as its melting point and solubility.

Table 4: Potential Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Motif/Geometry |

| Strong Hydrogen Bond | Amide N-H | Amide C=O | Formation of R²₂(8) dimers or catemeric chains. rsc.orgrsc.org |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Amide C=O, Methoxy C-O | Directional interactions contributing to the overall packing efficiency. |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Parallel-displaced or T-shaped arrangements of aromatic rings. |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Benzene Ring (π-system) | A C-H bond pointing towards the face of an aromatic ring. |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring Beyond Basic Quantification

Chromatographic techniques are essential for verifying the purity of synthesized this compound and for monitoring the progress of the reaction that produces it. americanpharmaceuticalreview.comcdc.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like benzamides. nih.govchromforum.org A typical method would involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8 silica (B1680970) column.

Mobile Phase: A gradient mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: UV detection is highly effective due to the aromatic ring's strong chromophore. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the main peak and any impurities, which aids in their identification and confirms peak homogeneity. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure it is suitable for its intended purpose. nih.gov

Reaction Monitoring: Both HPLC and Gas Chromatography (GC) can be used to monitor the progress of the amidation reaction (e.g., from the corresponding acid chloride and ammonia (B1221849), or via a coupling reaction). waters.comnih.gov Small aliquots are taken from the reaction mixture over time and analyzed. This allows for the tracking of the disappearance of starting materials and the formation of the this compound product. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of the amide, although direct analysis is often possible. researchgate.net

Table 5: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | GC |

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm | Capillary column, e.g., DB-5 or HP-5 (non-polar), 30 m x 0.25 mm |

| Mobile Phase/Carrier Gas | Gradient: Water/Acetonitrile or Water/Methanol | Helium or Hydrogen |

| Detector | UV/PDA (e.g., at 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Primary Use | Purity analysis of final product, reaction monitoring. nih.gov | Analysis of volatile impurities, reaction monitoring (may require derivatization). researchgate.net |

| Advanced Application | LC-MS for simultaneous separation and mass-based identification of impurities. | GC-MS for identification of volatile byproducts and starting materials. |

Compound Names

Future Perspectives and Unexplored Research Avenues for 3 Methoxy 4 Propan 2 Yl Benzamide

Exploration of Novel and More Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 3-Methoxy-4-(propan-2-yl)benzamide. While traditional methods for benzamide (B126) synthesis, such as the acylation of amines with benzoyl chlorides or the hydration of benzonitriles, are established, future research should focus on more sustainable and atom-economical approaches. researchgate.net

Key areas for exploration include:

C-H Activation/Amination: Direct C-H amination of a suitable 3-methoxy-4-(propan-2-yl)benzene precursor would represent a highly efficient and step-economical route, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow reactors could offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of this compound.

Biocatalysis: Employing enzymes, such as nitrile hydratases or lipases, could provide a green and highly selective alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Amination | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Reactor design, optimization of reaction parameters |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and activity, substrate scope |

Deeper Understanding of Complex Reaction Mechanisms and Catalytic Behavior

A thorough understanding of the reaction mechanisms involved in the synthesis and potential catalytic applications of this compound is crucial for its rational development. Future research should aim to elucidate the intricate details of its formation and reactivity.

Areas for investigation include:

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can provide real-time monitoring of reaction intermediates and transition states, offering valuable insights into the reaction pathways.

Kinetic Studies: Detailed kinetic analysis of synthetic routes will help in optimizing reaction conditions and identifying rate-determining steps.

Investigation of Catalytic Potential: The benzamide moiety can act as a directing group in various transition metal-catalyzed reactions. acs.org Research into the potential of this compound to direct C-H functionalization at the ortho-position of the benzoyl ring could open up new avenues for its application.

Development of Advanced Computational Models to Predict Novel Chemical Properties

Computational chemistry offers a powerful tool for predicting and understanding the chemical properties of molecules, thereby guiding experimental efforts. jstar-research.com The development of advanced computational models tailored for benzamide derivatives will be instrumental in exploring the potential of this compound.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. jstar-research.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different environments.

Quantitative Structure-Property Relationship (QSPR) Modeling: By correlating structural features with chemical properties, QSPR models can be developed to predict the behavior of novel derivatives of this compound. arxiv.org

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, spectroscopic data | Rational design of experiments, interpretation of experimental results |

| Molecular Dynamics (MD) | Conformational preferences, solvation effects, intermolecular interactions | Understanding behavior in different media, predicting binding affinities |

| QSPR Modeling | Various physicochemical and chemical properties | High-throughput screening of virtual libraries, prioritizing synthetic targets |

Design of Highly Functionalized Derivatives with Tailored Chemical Reactivity for Specific Synthetic Challenges

The core structure of this compound provides a versatile scaffold for the design and synthesis of highly functionalized derivatives with tailored chemical reactivity. By strategically modifying the substituent groups, it is possible to fine-tune the molecule's properties for specific synthetic applications.

Promising avenues for derivatization include:

Modification of the Benzamide Ring: Introduction of further substituents on the aromatic ring can modulate its electronic properties and steric environment, influencing its reactivity.

Functionalization of the Isopropyl Group: The isopropyl group can be a site for further chemical transformations, allowing for the introduction of new functional groups.

Variation of the Amide Substituent: Replacing the hydrogen atoms on the amide nitrogen with other groups can significantly alter the compound's properties, including its hydrogen bonding capabilities and conformational flexibility. The design of novel benzamide derivatives is an active area of research. nih.govnih.gov

Interdisciplinary Research with Non-Biological Scientific Fields Leveraging its Chemical Attributes

The unique chemical attributes of this compound and its derivatives could be leveraged in various non-biological scientific fields through interdisciplinary research.

Potential areas of application include:

Materials Science: The benzamide moiety is known to participate in hydrogen bonding, which can lead to the formation of self-assembled structures. This property could be exploited in the development of novel organic materials, such as liquid crystals or functional polymers.

Coordination Chemistry: The oxygen and nitrogen atoms of the benzamide group can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties.

Supramolecular Chemistry: The ability of this compound to engage in specific intermolecular interactions makes it a potential building block for the construction of complex supramolecular architectures. Research into the self-assembly of similar molecules has been conducted. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Methoxy-4-(propan-2-yl)benzamide, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves coupling 3-methoxy-4-isopropylbenzoic acid with an appropriate amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key optimizations include:

- Solvent Selection : Use anhydrous dichloromethane (DCM) or DMF to enhance reactivity and reduce hydrolysis .

- Temperature Control : Maintain 0–5°C during activation to suppress racemization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Hazard analysis for reagents like DCM must precede scaling .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C3, isopropyl at C4). Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity (>95%) and detect trace impurities .

- FT-IR : Amide C=O stretch (~1650 cm) and methoxy C-O (~1250 cm) validate functional groups .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known affinity for methoxy/isopropyl motifs (e.g., kinases, GPCRs).

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases).

- Cytotoxicity : MTT assay in cancer cell lines (IC determination) .

- Data Validation : Triplicate runs with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Methodological Answer :

- Crystallization : Slow vapor diffusion (ethanol/water) often yields suitable crystals. Disorder in the isopropyl group complicates refinement.

- SHELX Workflow :

- SHELXD : Direct methods for phase solution; handle weak data (I/σ < 2) via iterative refinement .

- SHELXL : Constraints for disordered isopropyl moieties and anisotropic displacement parameters improve R-factors (<0.05) .

- Validation : Check PLATON alerts for missed symmetry or solvent voids .

Q. How can computational tools like Multiwfn elucidate electronic properties relevant to bioactivity?

- Methodological Answer :

- Wavefunction Analysis :

- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions (e.g., amide carbonyl as H-bond acceptor) .

- Fukui Indices : Predict reactive sites for electrophilic substitution (e.g., methoxy para position) .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model ligand-target interactions (e.g., binding free energy < -7 kcal/mol suggests strong affinity) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Modify methoxy (e.g., replace with ethoxy) or isopropyl (e.g., cyclopropyl) groups .

- SAR Table :

| Derivative | Modification | Bioactivity (IC) | Key Finding |

|---|---|---|---|

| Parent Compound | None | 10 µM (Kinase X) | Baseline activity |

| 4-Ethoxy Analog | Methoxy → Ethoxy | 5 µM | Enhanced lipophilicity |

| Cyclopropyl | Isopropyl → Cyclopropyl | 15 µM | Reduced steric hindrance |

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Validation :

- SPR : Confirm binding affinity if IC discrepancies exceed 3-fold .

- Cell-Based Assays : Use isogenic cell lines to rule out off-target effects .

- Meta-Analysis : Apply Cochrane or PRISMA frameworks to aggregate data .

Q. What protocols are recommended for evaluating mutagenic potential and handling hazards?

- Methodological Answer :

- Ames Test : Plate incorporation assay (TA98 strain ± metabolic activation) .

- Safety Measures :

- PPE : Nitrile gloves, fume hood for powder handling .

- Storage : Desiccated, dark conditions (-20°C) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。